molecular formula C16H19N3O3S B1411743 5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid CAS No. 2108519-47-5

5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid

Cat. No. B1411743
CAS RN: 2108519-47-5
M. Wt: 333.4 g/mol
InChI Key: BRBYRTTWXFWDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid” is a derivative of benzisothiazole . It is structurally similar to ziprasidone, an antipsychotic drug .


Synthesis Analysis

The synthesis of benzisothiazole derivatives involves several steps. The major routes include 1) N-dealkylation of the ethyl side chain attached to the piperazinyl nitrogen, 2) oxidation at the sulfur, resulting in the formation of sulfoxide and sulfone, 3) oxidation on the benzisothiazole moiety (other than sulfur), and 4) hydration of the C⋕N bond and subsequent oxidation at the sulfur of the benzisothiazole moiety .


Molecular Structure Analysis

The molecular structure of this compound includes a benzisothiazole ring attached to a piperazine ring via an ethyl side chain . The compound also contains a carboxylic acid group, which is indicated by the “-5-oxopentanoic acid” part of its name .


Chemical Reactions Analysis

The compound undergoes extensive metabolism, with only a small amount of the parent compound being excreted unchanged . The major metabolic pathways involve N-dealkylation, oxidation at the sulfur atom, oxidation on the benzisothiazole moiety, and hydration of the C⋕N bond .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 333.41 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.

Scientific Research Applications

Psychopharmacology

Ziprasidone: , the parent compound of “5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid”, is primarily used in psychopharmacology as an antipsychotic agent. It functions by modulating neurotransmitter pathways in the brain, including dopamine and serotonin receptors . This modulation helps in the management of psychotic symptoms such as hallucinations, delusions, and thought disorders.

Neuroleptic Treatment

The compound has been studied for its neuroleptic properties, which make it beneficial for treating neuroleptic diseases. It’s particularly advantageous due to its stability and efficacy in formulations used for treating such conditions .

Drug Metabolism and Pharmacokinetics

Research has been conducted on the metabolism and excretion of Ziprasidone in animal models. These studies are crucial for understanding how the drug is processed by the body and the metabolic pathways involved. The findings contribute to the safe and effective use of the drug in clinical settings .

Interaction with Serotonin Receptors

The compound’s interaction with serotonin receptors is of particular interest. It has implications for the treatment of disorders beyond schizophrenia, potentially including depression and anxiety disorders. The role of serotonin receptor interaction is a significant area of research in developing atypical antipsychotic medications .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the search results, it is structurally similar to ziprasidone, an antipsychotic drug . Antipsychotic drugs typically work by blocking dopamine receptors in the brain, which can help to reduce symptoms of psychosis.

properties

IUPAC Name

5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-14(6-3-7-15(21)22)18-8-10-19(11-9-18)16-12-4-1-2-5-13(12)23-17-16/h1-2,4-5H,3,6-11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBYRTTWXFWDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid
Reactant of Route 3
Reactant of Route 3
5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid
Reactant of Route 4
Reactant of Route 4
5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid
Reactant of Route 5
Reactant of Route 5
5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid
Reactant of Route 6
Reactant of Route 6
5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.